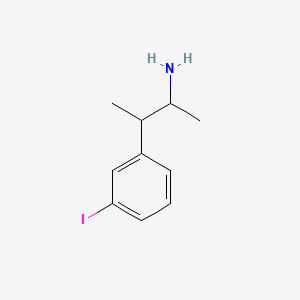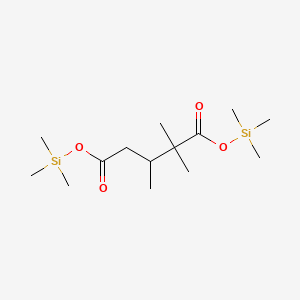
Pentanedioic acid, 2,2,3-trimethyl-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester is a chemical compound with the molecular formula C14H30O4Si2. It is an ester derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by trimethylsilyl groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester typically involves the esterification of 2,2,3-trimethylpentanedioic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2,2,3-Trimethylpentanedioic acid+2(Trimethylsilyl chloride)→2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester+2(Hydrochloric acid)
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acid and trimethylsilanol in the presence of water and an acid or base catalyst.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as alcohols, amines, or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2,3-Trimethylpentanedioic acid and trimethylsilanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester has several applications in scientific research:
Organic Synthesis: Used as a protecting group for carboxylic acids in multi-step organic synthesis.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry for the derivatization of carboxylic acids to improve volatility and detectability.
Material Science: Utilized in the preparation of silicon-based materials and coatings.
Biological Studies: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester primarily involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl groups protect the carboxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, regenerating the free carboxylic acids.
Comparison with Similar Compounds
Similar Compounds
- Pentanedioic acid, 2-(methoxyimino)-, bis(trimethylsilyl) ester
- 2-Pentenedioic acid, 3-methyl-, bis(trimethylsilyl) ester
Comparison
Compared to other similar compounds, 2,2,3-Trimethylpentanedioic acid bis(trimethylsilyl)ester is unique due to its specific substitution pattern on the pentanedioic acid backbone. This unique structure imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H30O4Si2 |
|---|---|
Molecular Weight |
318.56 g/mol |
IUPAC Name |
bis(trimethylsilyl) 2,2,3-trimethylpentanedioate |
InChI |
InChI=1S/C14H30O4Si2/c1-11(10-12(15)17-19(4,5)6)14(2,3)13(16)18-20(7,8)9/h11H,10H2,1-9H3 |
InChI Key |
FCGMILWDOUYMRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)C(C)(C)C(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



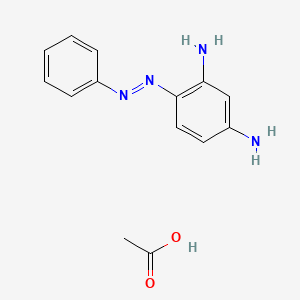
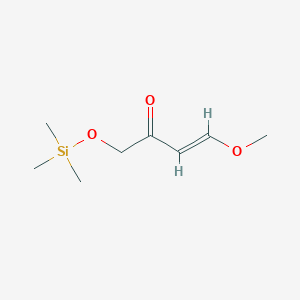
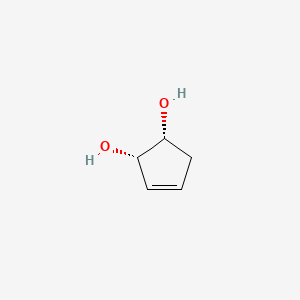
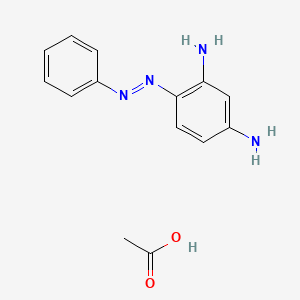
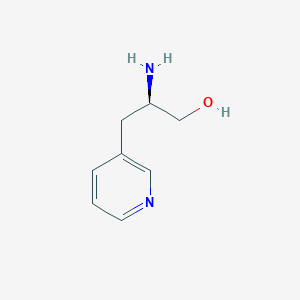
![1H-Pyrimido[4,5-f][1,3,5]triazepine](/img/structure/B13800915.png)
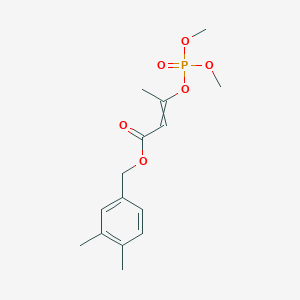
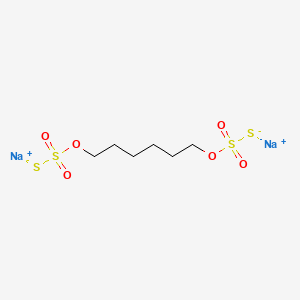
![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;diiodide](/img/structure/B13800946.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
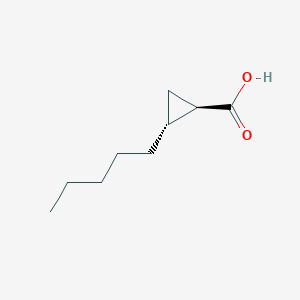
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
